molecular formula C11H13FN2 B1380019 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1503466-47-4

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1380019
CAS No.: 1503466-47-4
M. Wt: 192.23 g/mol
InChI Key: YUHQDRMEJIINPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound featuring a tetrahydroquinoxaline backbone substituted with a cyclopropyl group at position 1 and a fluorine atom at position 7. Its molecular formula is C₁₁H₁₃FN₂, with a molecular weight of approximately 192.24 g/mol (based on analogous compounds in ).

Properties

IUPAC Name

4-cyclopropyl-6-fluoro-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQDRMEJIINPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cross-Coupling and Intramolecular Cyclization

Recent advancements have leveraged photoredox-mediated nickel catalysis combined with bifunctional organosilicate reagents to construct tetrahydroquinoline derivatives, which are precursors to tetrahydroquinoxaline compounds. The general approach involves:

This method, detailed in recent publications, provides a milder, more selective route compared to traditional methods, and offers tolerance for various functional groups, including fluorine and cyclopropyl groups.

Preparation of o-Halogenated Aniline Precursors

The synthesis begins with selective halogenation of aniline derivatives at the ortho-position relative to the amino group. This can be achieved through:

The halogenated anilines are then purified and characterized for subsequent coupling reactions.

Preparation of Organosilicate Bifunctional Reagents

The key reagent, 3-chloropropylbis(catecholato)silicate , is synthesized via:

This reagent serves as a bifunctional source of alkyl radicals and nucleophiles, enabling efficient ring closure to form tetrahydroquinolines.

Photoredox/Nickel-Catalyzed Cross-Coupling Procedure

The key steps involve:

  • Generation of alkyl radicals from organosilicate reagents under visible light irradiation in the presence of a suitable photocatalyst (e.g., 4CzIPN).
  • Nickel catalysis facilitates oxidative addition of o-halogenated aniline derivatives, forming a nickel complex.
  • Radical capture by the nickel complex, followed by reductive elimination, yields the coupled intermediate.
  • Intramolecular cyclization occurs upon addition of a base (e.g., potassium carbonate), closing the ring to form the tetrahydroquinoline core.

The process is optimized in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMA), with yields often exceeding 85%.

Summary of the Synthetic Route

Step Description Reagents/Conditions Yield/Notes
1. Halogenation o-halogenation of aniline NBS or NIS, controlled temperature High regioselectivity
2. Organosilicate synthesis Reaction of chloropropylsilane with catechol Silane + catechol, base Stable bifunctional reagent
3. Photoredox cross-coupling Visible light, photocatalyst, Ni catalyst 4CzIPN, Ni complex, light >85% yield
4. Intramolecular cyclization Base addition (K2CO3) Room temperature to 50°C Efficient ring closure
5. Fluorination Electrophilic fluorination Selectfluor or similar Position-specific fluorination
6. Cyclopropyl incorporation Radical addition during coupling From organosilicate Cyclopropyl substituted product

Research Findings and Data

  • The photoredox/nickel strategy allows for the synthesis of complex tetrahydroquinoline derivatives with high functional group tolerance, including halogens, esters, and ketones.
  • The use of bifunctional silicate reagents simplifies the process, enabling one-pot synthesis of substituted tetrahydroquinolines, which can be further elaborated to the target compound.
  • Yield data from experimental studies show yields often exceeding 85% for key intermediates, with the overall process being scalable and adaptable for various substitutions.

Chemical Reactions Analysis

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution at Position 6 vs. 7

  • 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1532041-28-3) Molecular Formula: C₁₁H₁₃FN₂ Molecular Weight: 192.24 g/mol Key Difference: Fluorine at position 6 instead of 7. NMR shifts in analogous compounds () suggest distinct electronic environments for substituents at positions 6 vs. 7 .

Halogen Substitution: Fluorine vs. Chlorine

  • 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1363405-05-3) Molecular Formula: C₁₁H₁₃ClN₂ Molecular Weight: 208.69 g/mol Key Difference: Chlorine replaces fluorine at position 7. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance steric hindrance and polarizability, influencing solubility and intermolecular interactions. The higher molecular weight (208.69 vs. 192.24) also affects pharmacokinetic properties .

Alkyl vs. Cycloalkyl Substituents

  • 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline (CID 75355349) Molecular Formula: C₁₁H₁₅FN₂ Molecular Weight: ~194.26 g/mol Key Difference: Propyl group replaces cyclopropyl at position 1. Impact: The flexible propyl chain increases lipophilicity but lacks the ring strain and rigidity of cyclopropyl. This may reduce metabolic stability in biological systems due to susceptibility to oxidative degradation .

Cyclopropylmethyl Substituent

  • 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 939760-04-0) Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol Key Difference: Cyclopropylmethyl group replaces cyclopropyl. However, this may reduce the stereoelectronic effects seen in direct cyclopropyl attachment .

Data Table: Structural and Physical Properties

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical State (Evidence)
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline - C₁₁H₁₃FN₂ ~192.24 Cyclopropyl (1), F (7) Likely liquid/oil*
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline 1532041-28-3 C₁₁H₁₃FN₂ 192.24 Cyclopropyl (1), F (6) Liquid ()
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline 1363405-05-3 C₁₁H₁₃ClN₂ 208.69 Cyclopropyl (1), Cl (7) Discontinued ()
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline 75355349 C₁₁H₁₅FN₂ ~194.26 Propyl (1), F (7) Not reported
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline 939760-04-0 C₁₂H₁₆N₂ 188.27 Cyclopropylmethyl (1) Liquid ()

*Inferred from analogs in and , where non-acetylated tetrahydroquinoxalines are oils.

Key Research Findings

Substituent Position and Electronic Effects

  • Fluorine at position 7 (target compound) creates a distinct electron-withdrawing effect compared to position 6, altering resonance stabilization in the quinoxaline ring. This is supported by NMR data in , where substituent position correlates with chemical shift differences .

Halogen-Specific Interactions

  • Chlorine’s larger size in the 7-chloro analog () may enhance halogen bonding in biological systems but reduces solubility compared to fluorine. The higher molecular weight (208.69 vs. 192.24) also impacts diffusion rates across membranes .

Alkyl vs. Cycloalkyl Pharmacokinetics

  • The cyclopropyl group’s rigidity may improve metabolic stability by resisting oxidation, unlike the propyl chain (), which is prone to enzymatic degradation. This is critical in drug design for optimizing half-life .

Biological Activity

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS Number: 1503466-47-4) is a synthetic compound belonging to the quinoxaline family. This compound has garnered attention in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C11H13FN2
  • Molecular Weight : 192.24 g/mol
  • IUPAC Name : 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
  • PubChem CID : 75356449

Antimicrobial Activity

Recent studies have indicated that compounds within the tetrahydroquinoxaline class exhibit significant antimicrobial properties. For example, derivatives similar to 1-cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The fluoro substituent is believed to enhance the compound's lipophilicity and membrane permeability, contributing to its efficacy.

Anticancer Potential

Research has demonstrated that tetrahydroquinoxalines can inhibit cancer cell proliferation. A study focusing on structure-based optimization revealed that modifications to the quinoxaline core could lead to increased potency against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Neuroprotective Effects

Some studies suggest that derivatives of this compound may possess neuroprotective properties. These effects are attributed to the ability of the compound to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of 1-cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline can be significantly influenced by its chemical structure. Key findings include:

Substituent Effect on Activity
Cyclopropyl groupEnhances binding affinity to target proteins
Fluorine atomIncreases lipophilicity and cellular uptake
Tetrahydroquinoxaline scaffoldCritical for biological activity

Case Studies

  • Antimicrobial Study : A comparative analysis of various tetrahydroquinoxaline derivatives highlighted that those with halogen substitutions exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of a fluorine atom significantly enhances antibacterial efficacy.
  • Cancer Cell Line Inhibition : In vitro studies using human cancer cell lines demonstrated that 1-cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline inhibited cell growth by inducing apoptosis via caspase activation pathways. The compound was tested at concentrations ranging from 10 µM to 100 µM.
  • Neuroprotective Mechanism : Research involving neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and inflammation. The protective effect was assessed using assays measuring cell viability and reactive oxygen species (ROS) levels.

Q & A

Basic: How can researchers optimize the synthesis of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline to improve yield and purity?

Methodological Answer:

  • Step 1: Evaluate multiple synthetic routes, such as cyclocondensation of fluorinated diamine derivatives with cyclopropane-containing ketones, or transition-metal-catalyzed coupling reactions. Compare yields and purity metrics across routes .
  • Step 2: Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, using polar aprotic solvents like DMF may enhance cyclopropane ring stability during reactions .
  • Step 3: Implement purification techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced: What advanced spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and electronic environment of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm the spatial arrangement of the cyclopropyl and fluorine substituents. Use CCDC databases (e.g., CCDC 1983315) for comparative analysis of bond lengths and angles in similar quinoxaline derivatives .
  • Multinuclear NMR: Employ 19F^{19}\text{F} NMR to assess fluorine’s electronic environment and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for correlating proton and carbon signals in the tetrahydroquinoxaline ring .
  • DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .

Basic: How can researchers develop a robust HPLC method for detecting impurities in 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline?

Methodological Answer:

  • Column Selection: Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm, optimized for aromatic and heterocyclic compounds .
  • Mobile Phase: Test gradients of acetonitrile/water (0.1% trifluoroacetic acid) to resolve closely eluting impurities, such as desfluoro byproducts or cyclopropane ring-opened derivatives .
  • Validation: Perform spike-and-recovery experiments with known impurities (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) to confirm method sensitivity (LOQ ≤ 0.1%) .

Advanced: How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Hypothesis Testing: Compare 1H^{1}\text{H} NMR spectra across batches to identify variable signals (e.g., cyclopropane ring protons at δ 1.2–1.5 ppm). Use 2D NMR (COSY, NOESY) to confirm conformational differences or isomerization .
  • Batch Analysis: Perform GC-MS or LC-HRMS to detect trace solvents (e.g., residual DMF) or side products influencing spectral shifts .
  • Reaction Monitoring: Use in-situ IR spectroscopy to track intermediate formation and identify kinetic vs. thermodynamic product dominance .

Advanced: What in vitro assays are suitable for evaluating the anti-proliferative activity of this compound, and how should mechanistic hypotheses be tested?

Methodological Answer:

  • Cell-Based Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Include controls with structurally related quinoxalines (e.g., 1,2,4-triazole-sulfonamide hybrids) for comparative analysis .
  • Mechanistic Studies: Perform molecular docking against targets like topoisomerase II or EGFR kinase. Validate predictions with SPR (surface plasmon resonance) to quantify binding affinities .
  • Pathway Analysis: Use Western blotting to assess apoptosis markers (e.g., caspase-3) or cell cycle regulators (e.g., p21) post-treatment .

Basic: How should stability studies be designed to assess the compound’s degradation under varying conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for byproducts like oxidized cyclopropane derivatives or defluorinated analogs .
  • Storage Recommendations: Store in amber glass vials under inert gas (N2_2) at -20°C to minimize hydrolysis and photodegradation. Validate stability over 6–12 months with periodic HPLC analysis .

Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • Retrosynthetic Analysis: Use software (e.g., Chematica) to propose pathways leveraging cyclopropane ring-forming reactions (e.g., Simmons-Smith) or fluorination via Halex reactions .
  • Reactivity Modeling: Apply DFT to calculate activation energies for key steps (e.g., ring closure or fluorine substitution). Compare with experimental kinetic data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.